

An In-depth Technical Guide to (+)-Totarol: Chemical Structure and Properties

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Compound of Interest

Compound Name: (+)-Totarol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Totarol is a naturally occurring phenolic diterpenoid that has garnered significant attention within the scientific community for its potent biological activities. First isolated from the heartwood of the New Zealand native tree, *Podocarpus totara*, this compound has demonstrated a broad spectrum of effects, including notable antibacterial, antioxidant, and anti-inflammatory properties. Its unique chemical structure underpins these activities, making it a compelling candidate for drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **(+)-Totarol**, supported by experimental data and methodologies.

Chemical Structure and Identification

(+)-Totarol possesses a complex tricyclic diterpenoid backbone. Its systematic IUPAC name is (4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol[1]. The chemical structure is characterized by a phenanthrenol core with a distinctive isopropyl group.

Key Identifiers:

- CAS Number: 511-15-9[1]
- Molecular Formula: C₂₀H₃₀O[1]

- SMILES: CC(C)c1cc2c(c(c1)O)CC[C@@H]3[C@@]2(CCCC3(C)C)C[\[1\]](#)
- InChI Key: ZRVDANDJSTYELM-FXAWDEMLSA-N[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **(+)-Totarol** is presented in the table below, providing a quantitative basis for its handling and formulation in research and development settings.

Property	Value	Reference
Molecular Weight	286.45 g/mol	[1]
Melting Point	130-132 °C	
Boiling Point	396.7 °C at 760 mmHg	
Appearance	White to off-white crystalline powder	[2]
Solubility	Soluble in ethanol, DMSO, and acetone. [2] Slightly soluble in chloroform and methanol.	[3]
UV max (in Ethanol)	283 nm, 290 nm (sh)	
Optical Rotation ($[\alpha]_D$)	+41.3° (c=0.5 in CHCl ₃)	

Spectroscopic Data

The structural elucidation of **(+)-Totarol** is confirmed through various spectroscopic techniques. Below are the characteristic spectral data.

- ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.91 (s, 1H), 6.66 (s, 1H), 4.75 (s, 1H, -OH), 3.14 (sept, J = 6.9 Hz, 1H), 2.85 (m, 2H), 1.85-1.50 (m, 6H), 1.35 (s, 3H), 1.33 (d, J = 6.9 Hz, 6H), 1.18 (s, 3H), 0.95 (s, 3H), 0.93 (s, 3H).
- ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150.8, 145.5, 131.5, 126.9, 125.8, 110.2, 49.8, 41.6, 39.8, 38.0, 33.3, 33.2, 30.0, 28.5, 25.4, 22.8, 21.6, 21.5, 19.8, 19.4.

- Infrared (IR) (KBr, cm^{-1}): 3350 (O-H stretch), 2950 (C-H stretch), 1600, 1495 (aromatic C=C stretch).
- Mass Spectrometry (MS) m/z : 286 (M^+), 271, 229, 201.

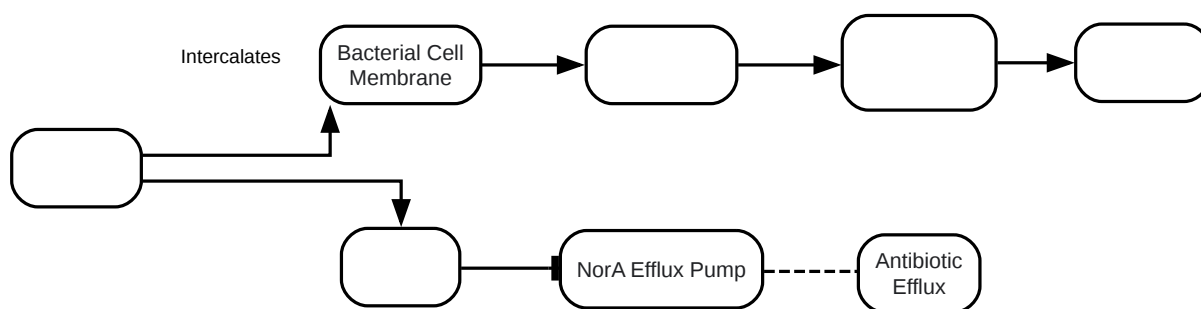
Biological Activities and Signaling Pathways

(+)-Totarol exhibits a range of biological activities, with its antibacterial and antioxidant effects being the most extensively studied.

Antibacterial Activity

(+)-Totarol is particularly effective against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). Its primary mechanisms of action include:

- Disruption of Cell Membrane Integrity: **(+)-Totarol** intercalates into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death[1][4].
- Inhibition of Efflux Pumps: It has been shown to inhibit the NorA efflux pump in *S. aureus*, a mechanism that bacteria use to expel antibiotics, thereby restoring the efficacy of other antibacterial agents[5].



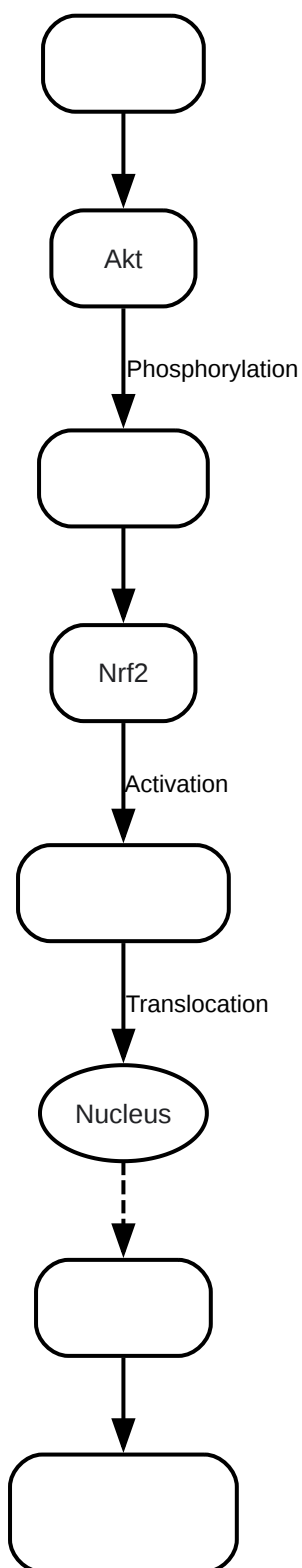
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Antibacterial mechanisms of **(+)-Totarol**.

Antioxidant and Neuroprotective Effects

The phenolic hydroxyl group in **(+)-Totarol**'s structure is a key contributor to its potent antioxidant activity. It acts as a free radical scavenger, protecting cells from oxidative damage. Recent studies have elucidated its neuroprotective effects are mediated through the Akt/HO-1 signaling pathway[6].

- Activation of the Akt/HO-1 Pathway: **(+)-Totarol** promotes the phosphorylation of Akt, which in turn leads to the activation of Nrf2. Activated Nrf2 translocates to the nucleus and induces the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties[6].



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Antioxidant signaling pathway of **(+)-Totarol**.

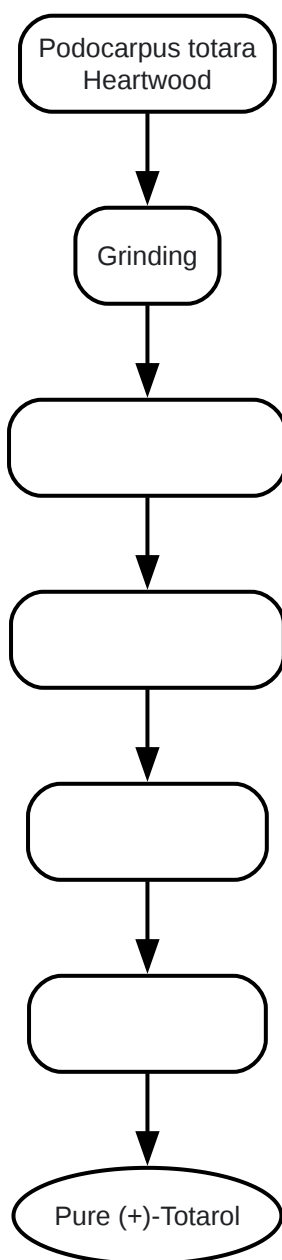
Experimental Protocols

Extraction of (+)-Totarol from Podocarpus totara

A highly efficient and environmentally friendly method for extracting **(+)-Totarol** utilizes supercritical fluid extraction with carbon dioxide.

Methodology:

- Preparation of Plant Material: The heartwood of Podocarpus totara is air-dried and ground into a fine powder (particle size ~0.5-1.0 mm) to increase the surface area for extraction.
- Supercritical CO₂ Extraction:
 - The powdered wood is packed into a high-pressure extraction vessel.
 - Supercritical CO₂ is pumped through the vessel at a controlled temperature (e.g., 40-60 °C) and pressure (e.g., 200-300 bar).
 - The CO₂ acts as a solvent, dissolving the lipophilic **(+)-Totarol** from the plant matrix.
- Separation and Collection:
 - The **(+)-Totarol**-rich CO₂ stream is passed through a separator where the pressure is reduced.
 - This pressure drop causes the **(+)-Totarol** to precipitate out of the CO₂.
 - The crude **(+)-Totarol** is collected from the separator.
- Purification: The crude extract is further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield high-purity **(+)-Totarol** crystals.



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Workflow for the extraction of **(+)-Totarol**.

Total Synthesis of **(+)-Totarol**

The total synthesis of **(+)-Totarol** has been achieved through various routes. One notable method involves the cyclization of a modified polyene, starting from the readily available chiral precursor, (-)-sclareol[7][8].

Key Steps:

- **Starting Material:** The synthesis commences with (-)-sclareol, a labdane-type diterpene.
- **Oxidative Cleavage:** The side chain of sclareol is oxidatively cleaved to form a key intermediate.
- **Annulation:** A Robinson annulation reaction is employed to construct the third ring of the totarane skeleton.
- **Aromatization:** The final ring is aromatized to create the phenolic moiety.
- **Introduction of the Isopropyl Group:** The isopropyl group is introduced onto the aromatic ring via a Friedel-Crafts alkylation or a related reaction.
- **Final Modifications:** Deprotection and other necessary functional group manipulations are carried out to yield **(+)-Totarol**.

Analytical Quantification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for the quantification of **(+)-Totarol**.

HPLC Method:

- **Column:** C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- **Mobile Phase:** A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.
- **Detection:** UV detection at 283 nm.
- **Quantification:** Based on a calibration curve generated from pure **(+)-Totarol** standards.

GC-MS Method:

- **Column:** A non-polar capillary column (e.g., DB-5ms).
- **Carrier Gas:** Helium.
- **Injection:** Splitless injection.

- Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) is used to elute the compound.
- Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of **(+)-Totarol** (e.g., m/z 286, 271).

Conclusion

(+)-Totarol stands out as a natural product with significant therapeutic potential. Its well-defined chemical structure and physicochemical properties, combined with its potent and multifaceted biological activities, make it a subject of ongoing research and a promising lead compound for the development of new pharmaceuticals. This guide provides a foundational resource for scientists and researchers to understand and further explore the scientific and medicinal applications of this remarkable diterpenoid.

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